7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride
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Overview
Description
Cefotiam hydrochloride is a third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria . As a beta-lactam antibiotic, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through its affinity for penicillin-binding proteins . This compound is commonly used in the treatment of various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefotiam hydrochloride involves several key steps. The starting material is typically a cephalosporin nucleus, which undergoes acylation with a thiazole derivative to form the intermediate compound. This intermediate is then reacted with a tetrazole derivative to yield cefotiam . The reaction conditions often involve the use of organic solvents and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of cefotiam hydrochloride involves large-scale synthesis using similar reaction steps as described above. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form . The compound is then formulated into various dosage forms, including sterile powders for injection .
Chemical Reactions Analysis
Types of Reactions: Cefotiam hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the formation of inactive products.
Oxidation: The thiazole ring can undergo oxidation, resulting in the formation of sulfoxides or sulfones.
Substitution: The tetrazole ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Inactive hydrolyzed products.
Oxidation: Sulfoxides or sulfones.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Cefotiam hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.
Medicine: Utilized in clinical research to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Applied in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
The bactericidal activity of cefotiam hydrochloride results from its inhibition of the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis . By binding to penicillin-binding proteins, cefotiam hydrochloride disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: Known for its longer half-life and broader spectrum of activity compared to cefotiam hydrochloride.
Ceftazidime: Notable for its activity against Pseudomonas aeruginosa, which cefotiam hydrochloride lacks.
Uniqueness of Cefotiam Hydrochloride: Cefotiam hydrochloride is unique in its specific activity profile and pharmacokinetic properties. It has a relatively short half-life and is rapidly absorbed following intramuscular injection, making it suitable for treating acute infections . Additionally, its resistance to certain beta-lactamases produced by Gram-negative bacteria enhances its effectiveness against a broader range of pathogens .
Properties
Molecular Formula |
C18H24ClN9O4S3 |
---|---|
Molecular Weight |
562.1 g/mol |
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H23N9O4S3.ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);1H |
InChI Key |
SVSFIELZISOJDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl |
Origin of Product |
United States |
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